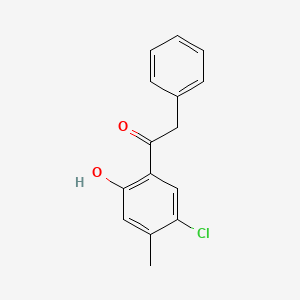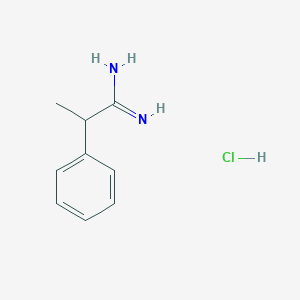
2-Phenylpropanimidamide hydrochloride
Overview
Description
2-Phenylpropanimidamide hydrochloride (2-PPIH) is a synthetic compound that has been used in laboratory research for a variety of purposes. It is a derivative of the naturally occurring amino acid proline, and has a variety of biochemical and physiological effects. 2-PPIH has been used in studies of protein folding, enzyme inhibition, and drug development. It has also been used to study the regulation of gene expression, signal transduction, and cell cycle regulation.
Scientific Research Applications
Chromatography and Analytical Techniques :
- Casselman & Bannard (1970) explored the use of gas-liquid chromatography for analyzing Parpanit (Caramiphen hydrochloride, an analogue of 2-Phenylpropanimidamide hydrochloride) and its analogues, focusing on purity assessment and quantitative analysis (Casselman & Bannard, 1970).
Chemical Synthesis and Catalysis :
- Mohana & Prasad (2008) studied the kinetics of oxidation of Phenylpropanolamine hydrochloride, another analogue, focusing on the mechanisms and stoichiometry of the reaction (Mohana & Prasad, 2008).
Drug Development and Antidote Synthesis :
- Research by Bannard, Parkkari, & Coleman (1962) focused on the synthesis of various hydrochlorides, including analogues of 2-Phenylpropanimidamide, for potential use as antidotes for anticholinesterase poisoning (Bannard, Parkkari, & Coleman, 1962).
Pharmaceutical Applications and Drug Delivery Systems :
- Şenol & Akyol (2018) synthesized hydrogels for drug delivery, using photo-initiators and hydroxyapatite to modify hydrogels for controlled release of drugs, including donepezil hydrochloride (Şenol & Akyol, 2018).
Neurobiology :
- Sanna, Jirikowski, Lewandowski, & Bloom (1992) used 4',6-Diamidino-2-phenylindole hydrochloride (DAPI), related to 2-Phenylpropanimidamide hydrochloride, in neurobiology for staining and identification of cell division in the nervous system (Sanna et al., 1992).
Immunosuppressive Research :
- Kiuchi et al. (2000) synthesized a series of compounds including 2-aminopropane-1,3-diols hydrochlorides for evaluating their immunosuppressive activities (Kiuchi et al., 2000).
Solute Release Mechanisms in Hydrophilic Polymers :
- Korsmeyer et al. (1983) studied the release mechanisms of solutes, including phenylpropanolamine hydrochloride, from porous hydrophilic polymers (Korsmeyer et al., 1983).
Antioxidant and Membrane Stabilizing Properties :
- Malakyan et al. (2010) investigated the antioxidant and membrane stabilizing properties of hydrochlorides similar to 2-Phenylpropanimidamide hydrochloride in vitro (Malakyan et al., 2010).
Uterine Relaxant Activity :
- Viswanathan & Chaudhari (2006) synthesized and evaluated compounds for their uterine relaxant activity, including 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides (Viswanathan & Chaudhari, 2006).
properties
IUPAC Name |
2-phenylpropanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7(9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLNZYLXTBENKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)
![6-Bromothieno[3,2-b]pyridin-2-amine](/img/structure/B6307337.png)
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)


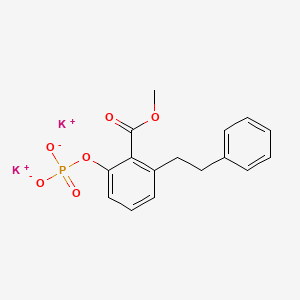
![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)
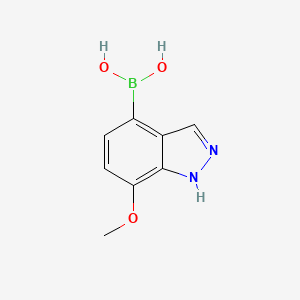
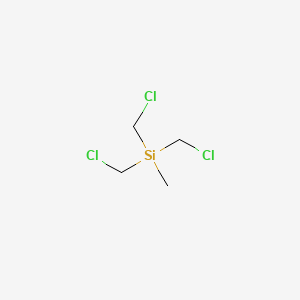
![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)
